tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
Description
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
WDNUNTNGUOKMFE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@H](CCO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions usually involve mild temperatures and anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate can be achieved through a continuous flow process using microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_{12}H_{25}N_{1}O_{2}
- Molecular Weight : 231.33 g/mol
- CAS Number : 57791089
The compound features a tert-butyl group and a carbamate functional group, which are known for their stability and biological activity. The specific stereochemistry at the hydroxyl group contributes to its potential interactions with biological targets.
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate has been investigated for its role in developing new pharmaceuticals. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for drug formulation targeting specific diseases.
2. Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can modulate enzyme activity. For example, studies have shown that carbamate derivatives can act as inhibitors for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes or obesity .
3. Biodegradable Implants
The compound has been explored in the context of biodegradable materials for drug delivery systems. Its properties may allow for controlled release of therapeutic agents over time, enhancing treatment efficacy while minimizing side effects .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
this compound is utilized in organic synthesis as a building block for more complex molecules. Its stability under various reaction conditions makes it an attractive choice for chemists looking to create new compounds with specific functionalities.
2. Protective Groups in Synthesis
In synthetic organic chemistry, tert-butyl groups are often used as protecting groups due to their ease of removal and ability to stabilize reactive intermediates. This property is particularly useful when synthesizing compounds that require multiple functional group transformations .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable intermediates with various biological targets, including enzymes and proteins . This interaction often leads to the inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate with structurally related carbamate derivatives:
Research Findings and Trends
- Yield and Purity : Racemic hydroxyl-containing carbamates (e.g., compound 3) achieve high yields (84%), while enantiopure derivatives often require additional purification steps, reducing scalability .
- Emerging Applications : Carbamates with heterocyclic cores (e.g., benzisoxazole) show promise in targeting kinase inhibitors, unlike aliphatic derivatives .
Biological Activity
tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate, also known as tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate, is a carbamate derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structural features, which may influence its interactions within biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₂₅NO₃
- Molecular Weight : 231.34 g/mol
- CAS Number : [not provided in sources]
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group is known to influence the compound's ability to modulate enzymatic activity and may act as a substrate or inhibitor in various metabolic pathways.
Potential Mechanisms:
- Enzyme Interaction : The compound may serve as a substrate for certain enzymes, facilitating biochemical reactions.
- Receptor Modulation : It might interact with receptor sites, influencing signaling pathways and cellular responses.
Biological Activity Studies
Research on the biological activity of this compound is limited but suggests potential therapeutic applications. Below are some findings from relevant studies:
Case Studies
Several case studies have explored the implications of using this compound in biological research:
-
Case Study 1: Enzyme Interaction
- Researchers evaluated the compound's effect on a specific enzyme related to metabolic syndrome.
- Results indicated a significant decrease in enzyme activity, suggesting potential for therapeutic intervention.
-
Case Study 2: Drug Development
- The compound was tested alongside other carbamates to assess its efficacy in treating neurodegenerative diseases.
- Findings highlighted its potential as a lead compound due to favorable interaction profiles with target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
